molecular formula C21H34O2 B592485 (5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] CAS No. 1778-87-6

(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane]

Cat. No.: B592485
CAS No.: 1778-87-6
M. Wt: 318.501
InChI Key: BEOMRRDWYQFWPP-JWLCQNFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] is a chemical compound with the molecular formula C21H34O2 and a molecular weight of 318.49346 . It is a derivative of 5alpha-androstan-16-one, where the ketone group is protected by an ethylene acetal group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The preparation of (5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] involves the acetalization of 5alpha-androstan-16-one with ethylene glycol in the presence of an acid catalyst. A common method includes using trace amounts of conventional acids, such as hydrochloric acid or sulfuric acid, to catalyze the reaction . The reaction typically proceeds smoothly without the need to remove water, making it efficient and environmentally friendly .

Chemical Reactions Analysis

(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] involves its interaction with specific molecular targets and pathways. The ethylene acetal group protects the ketone functionality, allowing for selective reactions on other parts of the molecule. This protection is crucial in multi-step organic syntheses where selective reactivity is required .

Comparison with Similar Compounds

(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] can be compared with other similar compounds, such as:

The uniqueness of (5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] lies in its ethylene acetal protection, which provides stability and selectivity in chemical reactions.

Properties

CAS No.

1778-87-6

Molecular Formula

C21H34O2

Molecular Weight

318.501

IUPAC Name

(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2/'-1,3-dioxolane]

InChI

InChI=1S/C21H34O2/c1-19-10-8-17-16(7-6-15-5-3-4-9-20(15,17)2)18(19)13-21(14-19)22-11-12-23-21/h15-18H,3-14H2,1-2H3/t15-,16-,17+,18+,19-,20+/m1/s1

InChI Key

BEOMRRDWYQFWPP-JWLCQNFESA-N

SMILES

CC12CCC3C(C1CC4(C2)OCCO4)CCC5C3(CCCC5)C

Synonyms

5α-Androstan-16-one ethylene acetal

Origin of Product

United States

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